methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide . Another approach involves the iodination of 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, followed by elimination of hydrogen iodide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for iodination, sodium methoxide for cyclization, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
Scientific Research Applications
Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and apoptosis . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7H-pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory properties.
Pyrimidine derivatives: These compounds have a broader range of biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.
Uniqueness
Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable scaffold for developing targeted therapies .
Biological Activity
Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrrolo[2,3-d]pyrimidine class, which is characterized by a fused pyrrole and pyrimidine ring system. Its structure can be represented as follows:
This structure is crucial for its interaction with biological targets, particularly protein kinases.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine, including this compound, exhibit significant inhibitory activity against cyclin-dependent kinases (CDK) such as CDK4 and CDK6. These kinases play a vital role in cell cycle regulation and are often implicated in cancer progression.
A study demonstrated that compounds with modifications at positions 2, 6, and 7 of the pyrrolo[2,3-d]pyrimidine structure showed enhanced selectivity and potency against CDK4/6 compared to traditional inhibitors like ribociclib . Specifically, the presence of a hydroxyl group at position 4 may enhance binding affinity through hydrogen bonding interactions.
PAK4 Inhibition
Another area of interest is the inhibition of p21-activated kinase 4 (PAK4). Compounds derived from this scaffold have been shown to inhibit PAK4 significantly, which is involved in various signaling pathways related to tumor progression. For instance, one derivative exhibited an IC50 value of 2.7 nM against PAK4 and demonstrated potent anti-tumor activity in MV4-11 cells . This suggests that this compound may also serve as a lead compound for developing PAK4-targeted therapies.
Antitumor Activity
The antitumor efficacy of this compound has been evaluated in several studies. Notably:
- In Vitro Studies : Various derivatives have shown promising results in inhibiting the proliferation of pancreatic cancer cell lines such as MIA PaCa-2. The most potent compounds displayed IC50 values significantly lower than those of established chemotherapeutics .
- Mechanistic Insights : Flow cytometry analyses revealed that certain derivatives could induce apoptosis in cancer cells by arresting them at the G0/G1 phase of the cell cycle .
Table: Summary of Biological Activities
Compound | Target Kinase | IC50 (nM) | Cell Line | Effect |
---|---|---|---|---|
Compound 5n | PAK4 | 2.7 | MV4-11 | Induces apoptosis |
Methyl derivative | CDK9 | <10 | MIA PaCa-2 | Anti-proliferative |
Compound 23 | CDK9 | <10 | Multiple lines | Strong anti-cancer activity |
Properties
CAS No. |
1207176-21-3 |
---|---|
Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(13)5-2-4-6(11-5)9-3-10-7(4)12/h2-3H,1H3,(H2,9,10,11,12) |
InChI Key |
NDGDEDNPYUBXSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=CNC2=O |
Origin of Product |
United States |
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